methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(Z)-3-[(2S,3R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
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Overview
Description
Dipsanoside B is a novel tetrairidoid glucoside derived from the plant Dipsacus asper, commonly known as teasel. This perennial plant is widespread in China and has been used in traditional Chinese medicine for centuries. Dipsanoside B is known for its potential therapeutic properties, including its use as a tonic, a promoter of osseous cell division, and an embryo security agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dipsanoside B involves the extraction of the compound from the roots of Dipsacus asper. The process typically includes the following steps:
Extraction: The roots are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.
Purification: The extract is concentrated and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Isolation: The purified compound is isolated and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods: Industrial production of Dipsanoside B follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Dipsanoside B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like hydroxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Hydroxide ions in aqueous or alcoholic solutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Dipsanoside B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying tetrairidoid glucosides and their chemical properties.
Medicine: Explored for its therapeutic effects in promoting bone health and embryonic development.
Industry: Utilized in the development of natural health products and supplements.
Mechanism of Action
The mechanism of action of Dipsanoside B involves its interaction with various molecular targets and pathways. It is believed to exert its effects by:
Promoting Osseous Cell Division: Enhancing the proliferation of bone cells, which is beneficial for bone health.
Anti-Cancer Properties: Inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Embryo Security: Providing protective effects during embryonic development by modulating cellular processes.
Comparison with Similar Compounds
Dipsanoside B is unique among tetrairidoid glucosides due to its specific structure and biological activities. Similar compounds include:
Dipsanoside A: Another tetrairidoid glucoside from Dipsacus asper with similar properties but different structural features.
Loganin: An iridoid glucoside with anti-inflammatory and neuroprotective effects.
Secoiridoid Glucosides: A class of compounds with diverse biological activities, including anti-inflammatory and antioxidant properties.
Dipsanoside B stands out due to its specific therapeutic applications and unique chemical structure, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C66H90O37 |
---|---|
Molecular Weight |
1475.4 g/mol |
IUPAC Name |
methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(Z)-3-[(2S,3R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C66H90O37/c1-7-25-27(30(18-90-59(25)100-63-51(80)47(76)43(72)36(14-68)96-63)57(86)94-34-11-28-31(55(84)88-5)19-92-61(40(28)22(34)3)102-65-53(82)49(78)45(74)38(16-70)98-65)10-9-24(13-67)42-26(8-2)60(101-64-52(81)48(77)44(73)37(15-69)97-64)91-21-33(42)58(87)95-35-12-29-32(56(85)89-6)20-93-62(41(29)23(35)4)103-66-54(83)50(79)46(75)39(17-71)99-66/h7-9,13,18-23,25-29,34-54,59-66,68-83H,1-2,10-12,14-17H2,3-6H3/b24-9+/t22-,23+,25+,26+,27-,28+,29+,34-,35+,36+,37+,38+,39+,40+,41+,42?,43+,44+,45+,46+,47-,48-,49-,50-,51+,52+,53+,54+,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1 |
InChI Key |
JGFCDHIJCNLFPY-GDYGTIKQSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CO[C@H]([C@@H]([C@@H]4C/C=C(\C=O)/C5[C@H]([C@@H](OC=C5C(=O)O[C@@H]6C[C@H]7[C@@H]([C@@H]6C)[C@@H](OC=C7C(=O)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C=C)C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CC=C(C=O)C5C(C(OC=C5C(=O)OC6CC7C(C6C)C(OC=C7C(=O)OC)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C=C)C=C)OC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
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